1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one
Overview
Description
1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one is an organic compound with a unique structure that includes both phenyl and methylphenyl groups attached to a propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylacetophenone with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming products like this compound derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂ gas, Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar phenyl and methylphenyl structure but differs in the position of the functional groups.
1-(4-Methylphenyl)-2-phenylprop-2-en-1-one: Similar backbone but with a double bond instead of a triple bond.
Uniqueness: 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenylprop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQMHOPSAEKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345629 | |
Record name | 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-65-3 | |
Record name | 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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